Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate
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Overview
Description
Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate is a complex organic compound that features a naphthalene ring, a benzoate ester, and a sulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxybenzoic acid with naphthalen-2-yl alcohol, followed by sulfonation with 4-bromo-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-2,5-dimethylphenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: The sulfonyloxy group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation Reactions: Formation of naphthoquinone derivatives.
Reduction Reactions: Formation of sulfide derivatives.
Scientific Research Applications
Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate has several scientific research applications:
Organic Electronics: Used as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate is unique due to its specific combination of functional groups, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics and reactivity.
Properties
IUPAC Name |
naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrO5S/c1-16-14-24(17(2)13-22(16)26)32(28,29)31-23-10-6-5-9-21(23)25(27)30-20-12-11-18-7-3-4-8-19(18)15-20/h3-15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGFTJBSQLYVKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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